4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of imidazole, pyrimidine, piperazine, and benzenesulfonamide moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and pyrimidine rings, followed by their functionalization and coupling with piperazine and benzenesulfonamide groups.
Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, such as a piperazine derivative, under conditions that promote nucleophilic substitution.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with enzymes and receptors could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide
- 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide
- 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide
Uniqueness
The uniqueness of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-24(2)31(29,30)17-5-3-16(4-6-17)20(28)26-11-9-25(10-12-26)18-13-19(23-14-22-18)27-8-7-21-15-27/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGWIRTQFRBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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